6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine
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Overview
Description
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine is a chemical compound with a pyridine ring substituted with a chlorine atom, a dimethylamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine typically involves the chlorination of 2-methylpyridine followed by the introduction of the dimethylamino group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 6-chloro-2-methylpyridine. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylpyridine: Lacks the dimethylamino group, which affects its reactivity and applications.
3-Dimethylaminomethylpyridine: Lacks the chlorine atom, leading to different chemical properties and uses.
2-Methylpyridine: The absence of both chlorine and dimethylamino groups makes it less versatile in certain applications.
Uniqueness
6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine is unique due to the presence of both the chlorine and dimethylamino groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(6-chloro-2-methylpyridin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H13ClN2/c1-7-8(6-12(2)3)4-5-9(10)11-7/h4-5H,6H2,1-3H3 |
InChI Key |
BRJLXCQMSPVMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CN(C)C |
Origin of Product |
United States |
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